molecular formula C21H27ClN6O3 B011537 Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- CAS No. 19971-95-0

Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-

Cat. No. B011537
CAS RN: 19971-95-0
M. Wt: 446.9 g/mol
InChI Key: PCBUZWQUXVGWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, also known as Aminophylline, is a xanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is a bronchodilator that works by relaxing the smooth muscles in the airways, allowing for easier breathing.

Mechanism Of Action

Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic AMP. This leads to an increase in cyclic AMP levels, which in turn leads to relaxation of the smooth muscles in the airways. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.

Biochemical And Physiological Effects

Theophylline has a number of biochemical and physiological effects. It increases heart rate and cardiac output, and dilates blood vessels, which can improve blood flow to the lungs. Theophylline also increases diaphragmatic contractility, which can improve breathing. In addition, Theophylline has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.

Advantages And Limitations For Lab Experiments

Theophylline has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying respiratory diseases. In addition, Theophylline is relatively inexpensive and widely available. However, Theophylline has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, Theophylline can interact with other drugs, which can complicate experiments.

Future Directions

There are a number of future directions for research on Theophylline. One area of research is the development of new formulations of Theophylline that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic targets for Theophylline, such as in the treatment of heart failure or cancer. Finally, there is a need for further research on the mechanisms of action of Theophylline, which may lead to the development of new drugs for respiratory diseases.

Synthesis Methods

Theophylline can be synthesized through a series of chemical reactions. The first step involves the reaction of theophylline-7-acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(o-chlorobenzyl)-1-piperazine ethanol to form the intermediate compound. The intermediate compound is then reacted with 3-(2-hydroxypropyl)-1,3-dimethylxanthine to form Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-.

Scientific Research Applications

Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to improve lung function and reduce the frequency of exacerbations in patients with asthma and COPD. In addition, Theophylline has been studied for its potential use in the treatment of other diseases such as heart failure, stroke, and cancer.

properties

CAS RN

19971-95-0

Product Name

Theophylline, 7-(3-(4-(o-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-

Molecular Formula

C21H27ClN6O3

Molecular Weight

446.9 g/mol

IUPAC Name

7-[3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-16(29)12-27-9-7-26(8-10-27)11-15-5-3-4-6-17(15)22/h3-6,14,16,29H,7-13H2,1-2H3

InChI Key

PCBUZWQUXVGWOF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.